1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Lipophilicity Membrane permeability CNS drug design

Researchers designing sigma-1 or 5-HT2A receptor SAR studies often encounter rapid compound depletion in metabolic assays when using methoxy-substituted analogs. This 3-chlorophenylsulfonyl-piperazine-imidazole derivative directly resolves that problem. • Resistant to Phase I O-dealkylation, preventing concentration-dependent artifacts in hepatocyte or microsomal incubations. • The 3-Cl substituent (σmeta = +0.37; π = +0.71) provides a distinct electronic/lipophilic quadrant complementary to the 3-OCH3 and 2,5-diF analogs, enabling a complete SAR map at the aryl-sulfonyl vector. • Computed logP ≈ 3.77 favors passive BBB penetration for CNS-accessible lead identification. • Characterized by InChIKey MYWVGFQPORUVCR-UHFFFAOYSA-N; suitable as an HPLC-MS reference standard for method development and impurity profiling within the sulfonyl-piperazine-imidazole series. Supplied at ≥95% purity with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C21H23ClN4O2S
Molecular Weight 430.95
CAS No. 1426314-73-9
Cat. No. B2873066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
CAS1426314-73-9
Molecular FormulaC21H23ClN4O2S
Molecular Weight430.95
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H23ClN4O2S/c22-19-7-4-8-20(17-19)29(27,28)26-15-12-24(13-16-26)11-14-25-10-9-23-21(25)18-5-2-1-3-6-18/h1-10,17H,11-16H2
InChIKeyMYWVGFQPORUVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Structural & Physicochemical Profile


1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-73-9) is a synthetic arylpiperazinyl-ethyl-imidazole derivative with the molecular formula C21H23ClN4O2S and a molecular weight of 430.95 g/mol [1]. The compound features a piperazine core N-substituted at one position with a 3-chlorophenylsulfonyl group and at the other with a 2-(2-phenyl-1H-imidazol-1-yl)ethyl moiety [1]. This scaffold places it within a class of sulfonyl-piperazine-imidazole conjugates that have been investigated in medicinal chemistry for receptor modulation applications, including sigma receptor and serotonergic receptor targeting [2]. Commercially available from multiple suppliers at a typical purity of ≥95% (HPLC), the compound is primarily utilized as a research tool and synthetic building block in early-stage drug discovery programs [1].

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Substitution Limitations Among Analogs


The 2-(2-phenyl-1H-imidazol-1-yl)ethyl-piperazine-sulfonyl scaffold supports a series of close structural analogs differentiated solely by the substituent on the phenylsulfonyl ring (e.g., 3-Cl, 3-OCH3, 2,5-diF, methyl, or 3-methylbenzyl). These seemingly minor substituent variations produce distinct electronic, steric, and lipophilic profiles that directly influence receptor binding kinetics, selectivity windows, and off-target engagement. For instance, the 3-chloro substituent imparts a unique combination of moderate electron-withdrawing character (Hammett σmeta = +0.37) and increased lipophilicity (π = +0.71) relative to the 3-methoxy (σmeta = +0.12; π = -0.02) or 2,5-difluoro (σmeta = +0.34 for F; cumulative electronic effect) analogs [1]. Furthermore, class-level evidence from sulfonyl-piperazine patent literature demonstrates that even single-atom changes on the aryl-sulfonyl group can shift selectivity between 5-HT2A, dopamine D2/D3, and sigma-1 receptor subtypes by orders of magnitude [2]. Consequently, interchangeability within this series cannot be assumed; each analog represents a distinct pharmacological tool with its own selectivity fingerprint.

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Differentiation Evidence


Lipophilicity and CNS Penetration Potential

Based on the Hansch substituent constant system, the 3-chlorophenyl group at the sulfonyl position imparts a significantly higher lipophilicity contribution (π = +0.71 for Cl) compared to the 3-methoxyphenyl analog (π = -0.02 for OCH3) and a moderately higher contribution than the 2,5-difluorophenyl analog (π = +0.14 per F; cumulative π ≈ +0.28) [1]. This translates to a calculated logP for the target compound of approximately 3.77 (ZINC-predicted), versus an estimated ~3.2 for the 3-methoxy analog and ~3.5 for the 2,5-difluoro analog [2]. The enhanced lipophilicity favors passive blood-brain barrier penetration and access to intracellular receptor compartments such as the sigma-1 receptor located at the endoplasmic reticulum-mitochondrion interface [3].

Lipophilicity Membrane permeability CNS drug design SAR

Electron-Withdrawing Effect on H-Bond Acceptor Strength

The 3-chloro substituent exerts a moderate electron-withdrawing effect (Hammett σmeta = +0.37) on the phenylsulfonyl group, which polarizes the S=O bonds and enhances the hydrogen-bond acceptor capacity of the sulfonamide oxygens relative to the electron-donating 3-methoxy substituent (σmeta = +0.12) [1]. This electronic modulation is structurally relevant because sulfonyl-piperazine-aryl-imidazole patent literature establishes that the sulfonamide oxygens serve as critical hydrogen-bond acceptors in receptor binding pockets, and their electronic character directly influences binding affinity at 5-HT2A and dopamine D2/D3 receptors [2]. The 3-chloro substitution thus provides a distinct electronic profile that is absent in both the 3-methoxy (weaker electron-withdrawing) and 2,5-difluoro (different electronic topology due to ortho/para fluorine placement) analogs.

Electronic effects Sulfonamide Hydrogen bonding Receptor affinity

Metabolic Stability Advantage Over Methoxy Analog

The 3-methoxyphenyl analog (CAS 1426314-62-6) contains an aromatic methoxy group that is a well-established substrate for cytochrome P450-mediated O-dealkylation, a common metabolic soft spot that can confound in vitro pharmacological studies by introducing active metabolites or rapidly depleting parent compound [1]. The 3-chlorophenyl analog replaces this labile O-CH3 group with a metabolically stable C-Cl bond. The carbon-chlorine bond dissociation energy (approximately 397 kJ/mol for aryl-Cl) is substantially higher than the carbon-oxygen bond involved in O-demethylation (approximately 358 kJ/mol for aryl-OCH3 cleavage), providing intrinsic metabolic stability advantages [2]. This structural difference makes the 3-chloro analog preferable for in vitro assays requiring stable compound concentrations over extended incubation periods.

Metabolic stability O-dealkylation Cytochrome P450 In vitro ADME

Pharmacophore Extension by Imidazole-Ethyl Group

Compared to the minimal fragment 1-[(3-chlorophenyl)sulfonyl]piperazine (CAS 233261-85-3; MW 260.74 g/mol), the target compound incorporates an additional 2-(2-phenyl-1H-imidazol-1-yl)ethyl extension on the second piperazine nitrogen, increasing the molecular weight to 430.95 g/mol and adding the 2-phenylimidazole pharmacophore [1]. In the broader sulfonyl-piperazine chemical class, the N-arylalkyl extension on the piperazine ring is critical for engaging secondary receptor binding pockets, as demonstrated by 5-HT2A antagonist patent SAR showing that the arylalkyl substituent determines receptor subtype selectivity [2]. The 2-phenylimidazole moiety specifically provides π-π stacking capacity and an additional hydrogen-bond acceptor (imidazole N3), features absent in the simple sulfonyl-piperazine fragment. This structural expansion transforms the compound from a minimal sulfonamide fragment into a full pharmacophore-equipped ligand.

Pharmacophore extension Piperazine scaffold Receptor binding Structure-activity relationship

1-((3-Chlorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Application Scenarios


Sigma-1 and 5-HT2A Receptor Profiling

The enhanced lipophilicity (computed logP ≈ 3.77) of the 3-chlorophenylsulfonyl analog relative to its 3-methoxy and 2,5-difluoro counterparts [1] favors passive blood-brain barrier penetration, making this compound the appropriate choice within the series for in vitro sigma-1 and 5-HT2A receptor binding assays that aim to identify CNS-accessible leads. The 2-phenylimidazole extension provides the pharmacophoric elements (π-π stacking, imidazole H-bond acceptor) necessary for engagement with these GPCR and intracellular receptor targets, as supported by patent SAR for sulfonyl-piperazine 5-HT2A antagonists [2].

In Vitro Metabolic Stability Assays

When experimental protocols involve extended incubation times in liver microsomes, hepatocytes, or cell-based assays with active metabolic machinery, the 3-chlorophenyl analog is preferable to the 3-methoxyphenyl analog (CAS 1426314-62-6). The C-Cl bond is resistant to Phase I oxidative O-dealkylation, a common route of metabolic degradation for aromatic methoxy groups [3]. This stability advantage reduces the risk of concentration-dependent data artifacts caused by rapid parent compound depletion.

SAR Studies at the Aryl-Sulfonyl Position

The target compound serves as the 3-chloro reference point in a systematic SAR matrix exploring the electronic and lipophilic effects of aryl-sulfonyl substitution on piperazine-imidazole biological activity. The moderate electron-withdrawing character (σmeta = +0.37) and substantial lipophilicity (π = +0.71) of the 3-chloro substituent [1] provide a distinct quadrant in the substituent parameter space, complementing the electron-donating 3-methoxy analog (σmeta = +0.12; π = -0.02) and the electronically distinct 2,5-difluoro analog [4]. Procurement of all three analogs enables a complete electronic/steric SAR map at this vector.

Analytical Reference Standard

With its characteristic InChIKey (MYWVGFQPORUVCR-UHFFFAOYSA-N), well-defined SMILES, molecular formula (C21H23ClN4O2S), and commercially available purity ≥95% [1], this compound is suitable as an analytical reference standard for HPLC-MS method development, impurity profiling, and quality control of synthetic batches within the sulfonyl-piperazine-imidazole chemical series. Its distinct retention time and mass spectral fingerprint enable its use as a system suitability standard.

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